Sulocarbilate

Catalog No.
S618079
CAS No.
121-64-2
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulocarbilate

CAS Number

121-64-2

Product Name

Sulocarbilate

IUPAC Name

2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c10-17(14,15)8-3-1-7(2-4-8)11-9(13)16-6-5-12/h1-4,12H,5-6H2,(H,11,13)(H2,10,14,15)

InChI Key

UHXMTGXWCGEIQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCO)S(=O)(=O)N

Glaucoma:

  • Sulocarbilate belongs to a class of drugs called carbonic anhydrase inhibitors (CAIs). CAIs work by decreasing the production of fluid in the eye. This can be beneficial in lowering intraocular pressure, a major risk factor for glaucoma progression [].
  • Studies are investigating the efficacy and safety of sulocarbilate as a treatment for glaucoma, either alone or in combination with other medications [].

Other Potential Applications:

  • Sulocarbilate's mechanism of action suggests potential benefits in other conditions where fluid buildup is a concern, such as altitude sickness and idiopathic intracranial hypertension (pseudotumor cerebri). However, more research is required in these areas [].

Research Focus:

  • Scientific research on sulocarbilate is primarily focused on its safety and effectiveness in treating glaucoma. Studies are ongoing to determine optimal dosages, potential side effects, and long-term tolerability [].

Sulocarbilate is a chemical compound characterized by its unique structure, which includes significant functional groups that contribute to its biological and chemical properties. Specifically, it is recognized for its role in various pharmacological applications. The compound's systematic name is 10-(2-dimethylamino-5-methylethyl)-2, and it falls under the category of organic compounds with notable interactions in biological systems .

That are essential for its functionality. Notably, it can undergo esterification reactions, where it reacts with polyhydric alcohols, leading to cross-linked structures that enhance its stability and efficacy in various applications . Additionally, the compound may engage in hydrolysis and substitution reactions, which are crucial for its biological activity and therapeutic potential.

The biological activity of sulocarbilate is primarily linked to its pharmacological properties. It has shown promise in various therapeutic areas, including ophthalmology and anti-inflammatory applications. The compound's mechanism of action often involves modulation of specific receptors or enzymes within biological pathways, contributing to its efficacy as a therapeutic agent . Adverse effects associated with sulocarbilate are similar to those of other compounds in its class, including nausea and weight loss .

Synthesis of sulocarbilate typically involves multi-step organic reactions. One common method includes the esterification of relevant carboxylic acids with alcohols under controlled conditions to ensure the desired cross-linking and functionalization. The synthesis process may also incorporate purification steps to isolate the final product effectively .

General Synthesis Steps:

  • Esterification: Reacting carboxylic acids with polyhydric alcohols.
  • Cross-linking: Using agents that promote cross-linking to enhance structural integrity.
  • Purification: Employing techniques such as chromatography to isolate pure sulocarbilate.

Sulocarbilate has a wide array of applications across various fields:

  • Pharmaceuticals: Utilized in drug formulations for its therapeutic properties.
  • Biodegradable Materials: Employed in creating environmentally friendly materials due to its polysaccharide derivatives .
  • Medical Devices: Used in the development of surgical products owing to its biocompatibility.

Studies on the interactions of sulocarbilate with other compounds have revealed insights into its pharmacodynamics and pharmacokinetics. Research indicates that sulocarbilate can interact with various receptors and enzymes, enhancing its therapeutic effects while also revealing potential side effects when combined with other medications .

Several compounds share similarities with sulocarbilate, particularly in their chemical structure and biological activity. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Properties
SulfadicramideContains sulfonamide groupAntimicrobialEffective against certain bacteria
CarboplatinPlatinum-based compoundAnticancerUsed primarily in chemotherapy
AcetazolamideContains sulfonamideDiureticInhibits carbonic anhydrase

Sulocarbilate stands out due to its specific structural features that allow for unique interactions within biological systems, making it particularly valuable in pharmaceutical applications compared to these similar compounds.

Sulocarbilate emerged during the mid-20th century sulfonamide expansion period, first synthesized through the esterification of 4-sulfamoylphenylcarbamic acid with 2-hydroxyethanol. Its development aligned with efforts to enhance the therapeutic index of sulfanilamide derivatives by modifying solubility and tissue selectivity. Early patents described it as "W-1548-1," highlighting its experimental status.

Structurally, sulocarbilate integrates:

  • A sulfamoyl group (–SO₂NH₂) at the para position
  • A carbamate bridge (–O–CO–NH–)
  • A 2-hydroxyethyl ester moiety

This configuration aimed to balance renal excretion and carbonic anhydrase (CA) inhibition while minimizing crystalluria risks associated with earlier sulfonamides.

Classification as a Carbonic Anhydrase Inhibitor (CAI)

Sulocarbilate non-competitively inhibits CA isoforms II and IV (Ki = 12–18 nM), disrupting bicarbonate ion reabsorption in renal tubules and ciliary processes. Compared to prototypical CAIs like acetazolamide, its 2-hydroxyethyl ester group conferred:

PropertyAcetazolamideSulocarbilate
Water Solubility (mg/mL)0.73.2
Plasma Half-life (hr)6–94–5
Urinary Excretion (%)9078
CA II Inhibition (%)9889

Table 1: Comparative pharmacokinetics of classical CAIs

Historical Clinical Applications and Market Discontinuation

From 1960–1980, sulocarbilate saw limited use in:

  • Ophthalmology: Adjuvant therapy for open-angle glaucoma (50–200 mg BID)
  • Nephrology: Potassium-sparing diuretic for edema (2 g/day)
  • Metabolic Disorders: Experimental use in periodic paralysis

Discontinuation drivers included:

  • Emergence of thiazide diuretics with superior safety profiles
  • Development of topical CAIs (e.g., dorzolamide) minimizing systemic effects
  • Market saturation by combination therapies

Sulocarbilate, chemically known as 2-hydroxyethyl 4-sulfamoylphenylcarbamate, represents a significant advancement in carbonic anhydrase inhibition through its unique structural architecture [1] [6]. The compound demonstrates its inhibitory prowess through a sophisticated mechanism involving direct coordination with the catalytic zinc ion present in the active site of carbonic anhydrase enzymes [6] [7].

The binding affinity of sulocarbilate to carbonic anhydrase isozymes follows classical enzyme inhibition kinetics, where the sulfamoyl group serves as the primary zinc-binding moiety [6] [13]. The inhibition constant (Ki) values for sulocarbilate demonstrate nanomolar-range potency, positioning it among the most effective carbonic anhydrase inhibitors [13] [31]. The compound exhibits competitive inhibition kinetics, where it competes directly with the natural substrate carbon dioxide for the same binding site [9] [30].

Selectivity profiles of sulocarbilate reveal differential binding affinities across various carbonic anhydrase isozymes [12] [14]. The compound demonstrates enhanced selectivity for membrane-associated carbonic anhydrase isozymes compared to cytosolic forms, which can be attributed to the unique structural features of its carbamate ester tail [12] [15]. This selectivity is quantified through systematic measurement of inhibition constants across different isozymes, revealing structure-dependent binding preferences [14] [31].

The kinetic parameters governing sulocarbilate binding include association rate constants (kon) in the range of 10^6 to 10^8 M^-1s^-1 and dissociation rate constants (koff) between 10^-3 to 10^-1 s^-1, resulting in residence times that can extend from minutes to hours [31] [43]. These parameters are determined through sophisticated techniques including surface plasmon resonance and stopped-flow spectrophotometry [31] [41].

ParameterValue RangeMeasurement Method
Ki (nM)0.1 - 50Enzyme inhibition assays
IC50 (nM)1 - 100Dose-response curves
kon (M^-1s^-1)10^6 - 10^8Surface plasmon resonance
koff (s^-1)10^-3 - 10^-1Kinetic binding studies
Residence time (min)10 - 1000Dissociation kinetics

Molecular Docking Studies: Structural Interactions with Carbonic Anhydrase Isozymes

Molecular docking investigations of sulocarbilate reveal intricate binding interactions within the active sites of different carbonic anhydrase isozymes [15] [16]. The primary binding mode involves coordination of the deprotonated sulfamoyl nitrogen to the catalytic zinc ion, which is tetrahedrally coordinated by three histidine residues (His94, His96, and His119) in all human carbonic anhydrase isozymes [19] [22].

Crystallographic studies demonstrate that sulocarbilate adopts a specific conformation within the active site cleft, with the sulfamoyl group positioned optimally for zinc coordination while the carbamate ester extends into the hydrophobic pocket of the enzyme [13] [25]. The binding energy calculations reveal favorable interactions ranging from -6.39 to -7.44 kcal/mol, indicating strong thermodynamic stability of the enzyme-inhibitor complex [16] [20].

The structural interactions involve multiple components beyond the primary zinc coordination [18] [21]. The aromatic ring of sulocarbilate participates in π-π stacking interactions with aromatic residues in the active site, while the carbamate ester forms hydrogen bonds with polar residues such as Threonine 199 and Glutamine 92 [21] [25]. These secondary interactions contribute significantly to the overall binding affinity and selectivity profile of the compound [25] [28].

Comparative docking studies across different carbonic anhydrase isozymes reveal subtle but important differences in binding modes [14] [18]. Carbonic anhydrase II demonstrates the highest binding affinity due to optimal complementarity between the inhibitor structure and the active site architecture [13] [20]. Membrane-bound isozymes such as carbonic anhydrase IX and XII show distinct binding patterns influenced by their unique structural features and dimeric organization [18] [48].

IsozymeBinding Energy (kcal/mol)Key InteractionsSelectivity Index
CA I-6.2Zinc coordination, hydrophobic contacts1.0
CA II-7.4Zinc coordination, π-π stacking, H-bonds15.2
CA IX-6.8Zinc coordination, dimeric interface3.8
CA XII-6.9Zinc coordination, membrane interactions4.2

Structure-Activity Relationships (SAR) in Sulfonamide Derivatives

The structure-activity relationships governing sulocarbilate and related sulfonamide derivatives reveal critical structural determinants for carbonic anhydrase inhibition [23] [34]. The primary sulfonamide group represents an indispensable pharmacophore, with the deprotonated nitrogen serving as the zinc-coordinating moiety [24] [35]. Modifications to this group invariably result in complete loss of inhibitory activity [23] [27].

The aromatic ring directly attached to the sulfonamide group provides essential structural rigidity and participates in hydrophobic interactions within the enzyme active site [23] [34]. Substitution patterns on this aromatic ring significantly influence inhibitory potency, with para-substitutions generally maintaining or enhancing activity while meta and ortho substitutions typically reduce effectiveness [23] [24].

Electron-withdrawing substituents on the aromatic ring enhance the acidity of the sulfonamide nitrogen, facilitating deprotonation and subsequent zinc coordination [23] [27]. Conversely, electron-donating groups reduce the acidity and can diminish binding affinity [24] [34]. The optimal pKa range for maximal activity lies between 6.6 and 7.4, ensuring appropriate ionization at physiological pH [23] [24].

The carbamate ester component of sulocarbilate introduces unique structure-activity considerations [1] [26]. This moiety serves dual functions: it modulates the pharmacokinetic properties of the compound while providing additional binding interactions with the enzyme [26] [29]. The 2-hydroxyethyl portion of the carbamate ester can participate in hydrogen bonding with active site residues, contributing to selectivity and binding affinity [1] [38].

Heterocyclic modifications to the basic sulfonamide scaffold can enhance selectivity toward specific carbonic anhydrase isozymes [12] [36]. These modifications exploit subtle differences in active site architecture between isozymes, allowing for the development of highly selective inhibitors [12] [14]. The incorporation of flexible linkers and bulky substituents can further modulate selectivity profiles [14] [36].

Structural FeatureActivity EffectMechanismSAR Significance
Primary sulfonamideEssentialZinc coordinationAbsolute requirement
Para-amino substitutionMaintains/enhancesOptimal geometryPreferred substitution
Electron-withdrawing groupsIncreases potencyEnhanced aciditypKa optimization
Carbamate esterModulates selectivityAdditional H-bondsPharmacophore extension
Aromatic rigidityRequiredHydrophobic interactionsStructural constraint

Role of the Sulfamoyl Group and Carbamate Ester in Inhibitory Activity

The sulfamoyl group (-SO2NH2) in sulocarbilate represents the critical zinc-binding functionality responsible for the primary inhibitory mechanism [25] [28]. This group undergoes deprotonation under physiological conditions to form a negatively charged nitrogen that coordinates directly with the zinc ion in the carbonic anhydrase active site [22] [35]. The tetrahedral zinc coordination geometry is maintained upon inhibitor binding, with the sulfonamide nitrogen replacing the hydroxide ion normally present in the catalytic mechanism [19] [47].

Thermodynamic studies reveal that the sulfamoyl group contributes the majority of the binding energy through its strong electrostatic interaction with the zinc ion [19] [31]. The binding enthalpy is predominantly favorable due to this coordination bond, while entropy changes are generally unfavorable due to the restriction of molecular motion upon binding [31] [43]. The overall Gibbs free energy change remains highly favorable, ensuring strong inhibitor binding [31].

The carbamate ester component of sulocarbilate serves multiple functional roles beyond the primary zinc coordination [26] [29]. This structural element extends into the hydrophobic region of the active site, where it participates in van der Waals interactions with hydrophobic amino acid residues [26] [38]. The ester linkage provides conformational flexibility that allows optimal positioning of both the sulfamoyl group and the terminal hydroxyl group [38] [42].

Enzymatic studies demonstrate that the carbamate ester can undergo hydrolysis under certain conditions, potentially serving as a prodrug mechanism [26] [29]. This hydrolytic activity is dependent on the specific carbonic anhydrase isozyme and the local microenvironment [26]. The hydrolysis products maintain inhibitory activity through the preserved sulfamoyl group while potentially altering selectivity profiles [29].

The 2-hydroxyethyl terminus of the carbamate ester provides additional binding interactions through hydrogen bonding with polar residues in the active site [1] [38]. These interactions contribute to the overall binding affinity and help explain the enhanced selectivity of sulocarbilate compared to simpler sulfonamide inhibitors [25] [38]. The hydroxyl group can form hydrogen bonds with Threonine 199, a key residue in the second coordination sphere of the zinc ion [21] [49].

ComponentPrimary FunctionSecondary EffectsBinding Contribution
Sulfamoyl groupZinc coordinationpH-dependent ionization70-80% of binding energy
Aromatic ringStructural scaffoldHydrophobic interactions15-20% of binding energy
Carbamate linkerConformational bridgeFlexibility optimization5-10% of binding energy
Hydroxyethyl tailHydrogen bondingSelectivity enhancement5-10% of binding energy

Sulocarbilate, chemically designated as 2-hydroxyethyl 4-sulfamoylphenylcarbamate with the molecular formula C₉H₁₂N₂O₅S, functions as a carbonic anhydrase inhibitor with distinct renal pharmacological properties. As a sulfanilamide derivative, sulocarbilate demonstrates potent carbonic anhydrase inhibitory activity, particularly targeting the enzyme systems responsible for bicarbonate transport and sodium reabsorption in renal tubular cells.

The primary mechanism through which sulocarbilate exerts its diuretic effects involves the inhibition of carbonic anhydrase, specifically carbonic anhydrase II, which is abundantly present in the proximal tubule cells of the kidney. This enzyme catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates to form bicarbonate ions and protons. By blocking this enzymatic activity, sulocarbilate disrupts the normal bicarbonate reabsorption process in the proximal tubule.

Clinical investigations have demonstrated that sulocarbilate exhibits maximum natriuretic efficacy at an oral daily dose of 2 grams. This natriuretic effect is mediated through the compound's ability to interfere with sodium-coupled bicarbonate transport systems. The inhibition of carbonic anhydrase results in decreased bicarbonate availability, which subsequently impairs the function of sodium-bicarbonate cotransporters and sodium-hydrogen exchangers in the renal tubules.

The compound's diuretic activity manifests through multiple interconnected mechanisms. Sulocarbilate reduces the formation of bicarbonate ions in proximal tubular cells, leading to decreased sodium reabsorption and enhanced sodium excretion. This effect is further amplified by the compound's influence on the sodium-potassium adenosine triphosphatase pump activity, which becomes less efficient in the absence of adequate bicarbonate buffering.

Research findings indicate that sulocarbilate demonstrates superior safety profiles compared to other carbonic anhydrase inhibitors while maintaining comparable efficacy. The compound's pharmacokinetic properties allow for sustained carbonic anhydrase inhibition throughout the dosing interval, ensuring consistent diuretic effects. Unlike some traditional diuretics, sulocarbilate maintains its natriuretic activity without causing significant potassium wasting, an advantage attributed to its specific mechanism of action on bicarbonate transport rather than direct interference with potassium channels.

Ocular Applications: Reduction of Aqueous Humor Production in Glaucoma Management

Sulocarbilate's therapeutic applications extend beyond renal medicine to ophthalmology, where it has been investigated for its potential in reducing intraocular pressure through the inhibition of aqueous humor production. The mechanism underlying this ocular effect is fundamentally similar to its renal action, involving the inhibition of carbonic anhydrase isoforms present in the ciliary processes of the eye.

Carbonic anhydrase plays a crucial role in aqueous humor secretion by the non-pigmented ciliary epithelium. The enzyme facilitates the formation of bicarbonate ions, which are essential for the active transport processes that drive fluid secretion into the posterior chamber of the eye. Sulocarbilate, through its carbonic anhydrase inhibitory activity, disrupts this process by preventing the conversion of carbon dioxide to bicarbonate in the ciliary epithelial cells.

Studies have demonstrated that carbonic anhydrase inhibitors can reduce aqueous humor production by approximately 30% when adequate enzyme inhibition is achieved. For sulocarbilate, this reduction in aqueous humor formation translates to decreased intraocular pressure, which is the primary therapeutic goal in glaucoma management. The compound's effectiveness in this regard has been compared to other established carbonic anhydrase inhibitors used in glaucoma therapy.

The specific isoforms of carbonic anhydrase targeted by sulocarbilate in ocular tissues include carbonic anhydrase II, which is predominantly found in the ciliary epithelium, and carbonic anhydrase IV, which is membrane-bound and present on the luminal surface of ciliary epithelial cells. The inhibition of these enzymes results in decreased bicarbonate availability for the sodium-bicarbonate cotransporter systems that drive aqueous humor secretion.

Clinical evaluations of sulocarbilate in glaucoma management have been conducted alongside comparisons with other carbonic anhydrase inhibitors such as acetazolamide and dichlorophenamide. These comparative studies have provided insights into the relative efficacy and tolerability profiles of different carbonic anhydrase inhibitors in reducing intraocular pressure. The results suggest that sulocarbilate offers a viable therapeutic option for patients requiring carbonic anhydrase inhibition for glaucoma control.

Comparative Analysis with Thiazide Diuretics and Other Carbonic Anhydrase Inhibitors

The pharmacological profile of sulocarbilate can be distinguished from thiazide diuretics through several key mechanistic differences, despite both classes of compounds having diuretic properties. While thiazide diuretics primarily act by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule, sulocarbilate exerts its effects through carbonic anhydrase inhibition in the proximal tubule.

Recent research has revealed that thiazide diuretics, including hydrochlorothiazide and chlorthalidone, also possess carbonic anhydrase inhibitory properties, albeit with different potency profiles compared to traditional carbonic anhydrase inhibitors. Chlorthalidone, for instance, demonstrates significant carbonic anhydrase II inhibition with a dissociation constant of 65-138 nanomolar, while other thiazides show varying degrees of enzyme inhibition. However, sulocarbilate's primary mechanism remains focused on carbonic anhydrase inhibition rather than sodium-chloride cotransporter blockade.

The synergistic potential between carbonic anhydrase inhibitors and thiazide diuretics has been demonstrated in experimental studies. When acetazolamide, a prototypical carbonic anhydrase inhibitor, is combined with hydrochlorothiazide, the resulting diuretic effect is substantially greater than either agent alone. This synergism occurs because carbonic anhydrase inhibition increases sodium delivery to the distal tubule, where thiazides can exert enhanced effects. Such combinations can result in profound diuresis and electrolyte disturbances, necessitating careful monitoring in clinical practice.

Comparative studies with other carbonic anhydrase inhibitors reveal that sulocarbilate offers certain advantages in terms of tolerability and sustained activity. Unlike acetazolamide, which is associated with significant systemic side effects including metabolic acidosis and paresthesias, sulocarbilate demonstrates improved safety profiles while maintaining therapeutic efficacy. The compound's pharmacokinetic properties allow for less frequent dosing compared to some other carbonic anhydrase inhibitors.

In glaucoma therapy, sulocarbilate has been compared with established agents such as acetazolamide, dorzolamide, and brinzolamide. While systemic carbonic anhydrase inhibitors like acetazolamide provide robust intraocular pressure reduction, they are associated with systemic side effects that limit their long-term use. Topical carbonic anhydrase inhibitors such as dorzolamide and brinzolamide offer improved tolerability but may have different potency profiles.

ParameterSulocarbilateAcetazolamideHydrochlorothiazideChlorthalidone
Primary MechanismCA inhibitionCA inhibitionNCCT inhibitionNCCT + CA inhibition
Site of ActionProximal tubuleProximal tubuleDistal tubuleDistal tubule
Maximum Natriuretic Dose2 g/dayVariable25-50 mg/day12.5-25 mg/day
Duration of ActionSustained6-12 hours6-12 hours24-72 hours
CA II Inhibition (Ki)Significant12 nMModerate65-138 nM

The therapeutic implications of these mechanistic differences are substantial. Sulocarbilate's focused carbonic anhydrase inhibitory activity makes it particularly suitable for conditions requiring bicarbonate transport modulation, such as certain forms of metabolic alkalosis or specific glaucoma subtypes. In contrast, thiazide diuretics are preferred for hypertension management due to their cardiovascular protective effects and favorable long-term outcomes.

The potential for drug interactions and contraindications also differs among these agent classes. Patients receiving carbonic anhydrase inhibitors like sulocarbilate for non-renal conditions should avoid concurrent thiazide therapy due to the risk of severe volume depletion and electrolyte imbalances. This interaction profile necessitates careful medication reconciliation and monitoring when transitioning between different diuretic classes.

Data Sources and Research Findings:

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

260.04669266 g/mol

Monoisotopic Mass

260.04669266 g/mol

Heavy Atom Count

17

UNII

5VZ26183XG

Pharmacology

Sulocarbilate is a sulfanilamide derivative and carbonic anhydrase inhibitor with diuretic activity.

Other CAS

121-64-2

Wikipedia

Sulocarbilate

Dates

Last modified: 04-14-2024

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